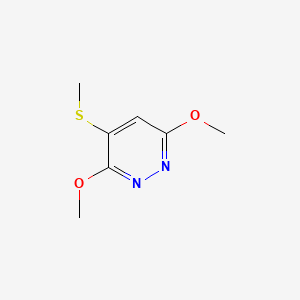
3,6-Dimethoxy-4-(methylthio)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethoxy-4-(methylthio)pyridazine is a heterocyclic compound with the molecular formula C7H10N2O2S It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-4-(methylthio)pyridazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethoxypyridazine with methylthiolating agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the methylthiolation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3,6-Dimethoxy-4-(methylthio)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridazine derivatives.
科学研究应用
3,6-Dimethoxy-4-(methylthio)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,6-Dimethoxy-4-(methylthio)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridazine: The parent compound with a similar structure but without the methoxy and methylthio substituents.
3,6-Dimethoxypyridazine: Similar but lacks the methylthio group.
4-Methylthio-3,6-dichloropyridazine: Contains a methylthio group but different substituents at other positions.
Uniqueness
3,6-Dimethoxy-4-(methylthio)pyridazine is unique due to the presence of both methoxy and methylthio groups, which impart distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
3,6-dimethoxy-4-methylsulfanylpyridazine |
InChI |
InChI=1S/C7H10N2O2S/c1-10-6-4-5(12-3)7(11-2)9-8-6/h4H,1-3H3 |
InChI 键 |
XIMNMVZGVBFGMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN=C(C(=C1)SC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


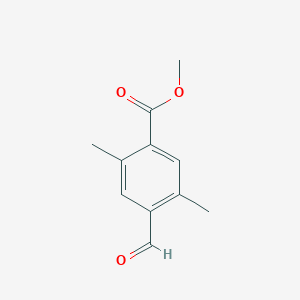

![Benzyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14778752.png)
![(2S)-2-Amino-N-methyl-N-{[3-(methylsulfanyl)pyrazin-2-YL]methyl}propanamide](/img/structure/B14778759.png)
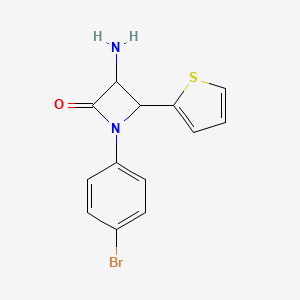
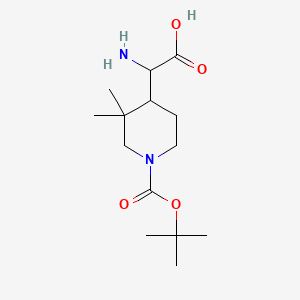
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778769.png)


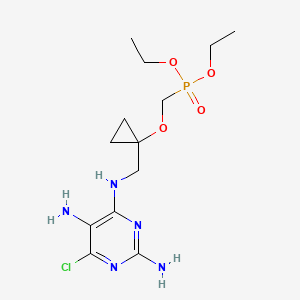
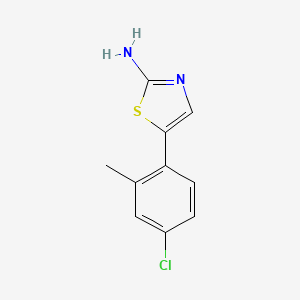
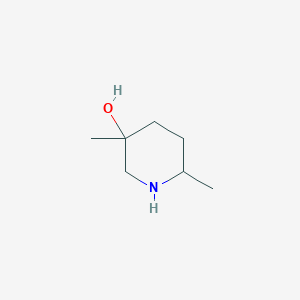

![(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[phenalene]-9,9'-diol](/img/structure/B14778818.png)
